molecular formula C14H10N2O2 B022734 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine CAS No. 18184-75-3

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Cat. No.: B022734
CAS No.: 18184-75-3
M. Wt: 238.24 g/mol
InChI Key: DWUBVULEMQOCPO-UHFFFAOYSA-N
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Description

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine, a key intermediate in pharmaceutical synthesis, has seen varied applications in scientific research primarily for its use in the synthesis of complex chemical structures and intermediates. Chen Zhi-we (2013) elucidated a process improvement in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane using 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione, emphasizing its role in the production of moxifloxacin, an antibiotic (Chen Zhi-we, 2013). Furthermore, Fu Chun (2007) discussed the utility of 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, in pharmaceuticals, bactericides, antimicrobials, and plant protection agents, underlining its significance as a side-chain in the production of fourth-generation Cefpirome (Fu Chun, 2007).

Applications in Material Synthesis

The potential of this compound extends into material science. S. Minakata et al. (1992) studied the functionalization of 1H-Pyrrolo[2,3-b]pyridine, closely related to the compound , revealing its application in creating agrochemicals and functional materials. Notably, the introduction of amino groups and podant-type compounds showcased the versatility of these compounds in synthesizing multidentate agents and polyacetylene with functional pendants (S. Minakata et al., 1992).

Role in Drug Discovery and Antimicrobial Studies

In the realm of drug discovery and antimicrobial research, this compound derivatives have been instrumental. For instance, Elgemeie et al. (2017) synthesized novel pyridone derivatives and explored their reactivity, leading to insights into antibacterial and antifungal properties, shedding light on the structural and functional diversity these compounds can offer in antimicrobial studies (Elgemeie et al., 2017).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

Properties

IUPAC Name

6-benzylpyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUBVULEMQOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302502
Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18184-75-3
Record name 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18184-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151664
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018184753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18184-75-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(phenylmethyl)
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Synthesis routes and methods

Procedure details

To 100 g of 2,3-pyridinedicarboxylic acid was added dropwise 170 ml of acetic anhydride at room temperature, and the mixture was heated up to 110° C., and stirred for 4 hours. After completion of the reaction, the solvent was removed under reduced pressure. To a residue was added 200 ml of diethyI ether, and a precipitated crystal was collected by filtration and washed with diethyl ether (100 ml×4) to yield 86 g of an acid anhydride compound. To the product was added dropwise 76 ml of benzylamine while cooling with ice, and the mixture was stirred at 180° C. for 30 minutes. To the reaction mixture was added dropwise 170 ml of acetic anhydride while cooling with ice, followed by stirring at 110° C. for 2 hours. After completion of the reaction, the reaction mixture was allowed to cool, and 500 ml of ethanol was added thereto. The thus formed crystal was collected by filtration and washed with ethanol (100 ml×3) to yield 89.4 g of the titled compound.
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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